Gastrin Antagonist Potency: Met-Asp-Containing Hexapeptide vs. Tripeptide and Proglumide
The hexapeptide Z-Tyr(SO3)-Met-Gly-Trp-Met-Asp-NH2, which contains the Met-Asp sequence at its C-terminus, inhibits gastrin-induced gastric acid secretion in vivo with an ED50 of 1.5 μmol/kg [1]. In a direct head-to-head comparison, the truncated tripeptide Boc-Trp-Met-Asp-NH2 exhibited an 8-fold lower potency (ED50 = 12 μmol/kg) [1]. Furthermore, both peptides were 20–200 times more potent than the reference gastrin antagonist proglumide in the same model [1].
| Evidence Dimension | In vivo inhibition of gastrin-induced gastric acid secretion (ED50) |
|---|---|
| Target Compound Data | Z-Tyr(SO3)-Met-Gly-Trp-Met-Asp-NH2: ED50 = 1.5 μmol/kg |
| Comparator Or Baseline | Boc-Trp-Met-Asp-NH2: ED50 = 12 μmol/kg; Proglumide: not specified (20–200× less potent) |
| Quantified Difference | Hexapeptide is 8× more potent than tripeptide; 20–200× more potent than proglumide |
| Conditions | In vivo rat model of gastrin-induced acid secretion |
Why This Matters
This demonstrates that the extended peptide context containing the Met-Asp motif is critical for high-potency gastrin antagonism, guiding the selection of full-length Met-Asp-containing sequences over truncated analogs for therapeutic development.
- [1] Martinez J, et al. A new class of potent gastrin antagonists. Regul Pept. 1984 Nov;9(4):259-62. PMID: 6097950. DOI: 10.1016/0167-0115(84)90077-6 View Source
